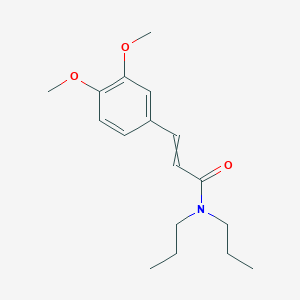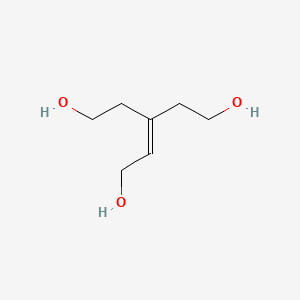
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol is a chemical compound with the molecular formula C7H14O3 It is characterized by the presence of a hydroxyethyl group attached to a pentene backbone, which includes two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethyl magnesium bromide with pent-2-ene-1,5-dione under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-hydroxyethyl)pent-2-ene-1,5-dione. This process uses a metal catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-Hydroxyethyl)pent-2-ene-1,5-dione or 3-(2-Hydroxyethyl)pent-2-ene-1,5-dioic acid.
Reduction: 3-(2-Hydroxyethyl)pentane-1,5-diol.
Substitution: 3-(2-Alkoxyethyl)pent-2-ene-1,5-diol or 3-(2-Acyl)pent-2-ene-1,5-diol.
Scientific Research Applications
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidation-reduction reactions and substitution processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Lacks the double bond present in 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol.
3-(2-Methoxyethyl)pent-2-ene-1,5-diol: Contains a methoxy group instead of a hydroxy group.
3-(2-Hydroxyethyl)hex-2-ene-1,5-diol: Has an additional carbon in the backbone.
Properties
CAS No. |
184869-56-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)pent-2-ene-1,5-diol |
InChI |
InChI=1S/C7H14O3/c8-4-1-7(2-5-9)3-6-10/h1,8-10H,2-6H2 |
InChI Key |
CRVCXMNPEXSEJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
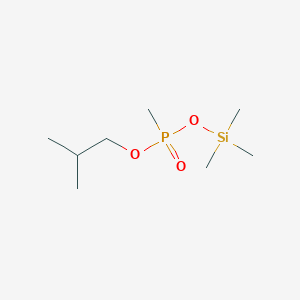
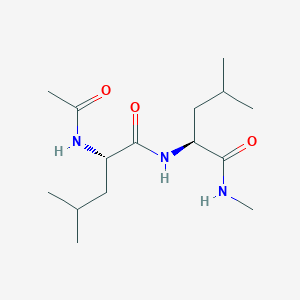

![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
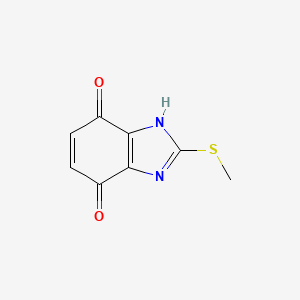
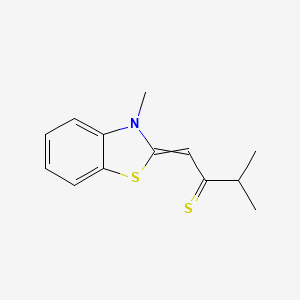
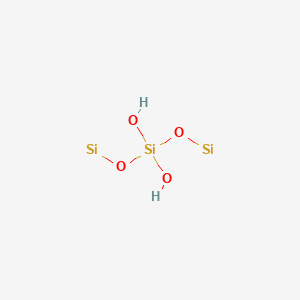
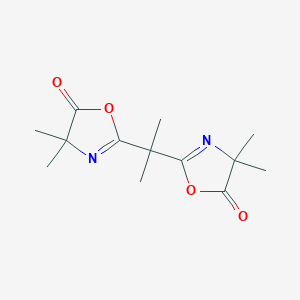
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
